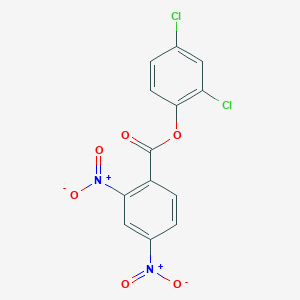![molecular formula C15H11Cl2N3O5 B3841592 2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841592.png)
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Overview
Description
2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide is an organic compound with the molecular formula C15H11Cl2N3O5. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of chloro, nitro, and phenoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide involves multiple steps. One common method includes the etherification reaction of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from acetone, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro groups can result in various substituted derivatives .
Scientific Research Applications
2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agricultural chemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
4-Chlorophenoxyacetyl chloride: Used in the preparation of various substituted acetophenone derivatives.
Uniqueness
2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide is unique due to its combination of chloro, nitro, and phenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O5/c16-9-1-4-11(5-2-9)25-8-14(21)18-19-15(22)12-6-3-10(20(23)24)7-13(12)17/h1-7H,8H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCADUBXLUSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-3-fluorobenzamide](/img/structure/B3841516.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B3841524.png)
![3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide](/img/structure/B3841526.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-fluorobenzohydrazide](/img/structure/B3841528.png)
![methyl 4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3841530.png)

![N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-3-fluorobenzamide](/img/structure/B3841546.png)
![N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-3-fluorobenzamide](/img/structure/B3841551.png)


![4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3841566.png)

![4-[(E)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3841577.png)

